molecular formula C13H9ClN2O6 B14526897 1-Chloro-2-methoxy-3,5-dinitro-4-phenoxybenzene CAS No. 62530-10-3

1-Chloro-2-methoxy-3,5-dinitro-4-phenoxybenzene

Cat. No.: B14526897
CAS No.: 62530-10-3
M. Wt: 324.67 g/mol
InChI Key: DWEVVMDXJLTAMP-UHFFFAOYSA-N
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Description

1-Chloro-2-methoxy-3,5-dinitro-4-phenoxybenzene is an organic compound with a complex structure that includes a benzene ring substituted with chlorine, methoxy, nitro, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-methoxy-3,5-dinitro-4-phenoxybenzene typically involves multiple steps, including nitration, chlorination, and etherification reactions. For example, the nitration of a suitable benzene derivative can be achieved using a mixture of nitric acid and sulfuric acid at controlled temperatures . Chlorination can be performed using chlorine gas or other chlorinating agents in the presence of a catalyst such as iron(III) chloride . The methoxy and phenoxy groups can be introduced through etherification reactions using appropriate alkylating agents and base catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The specific conditions and reagents used can vary depending on the scale and desired yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-methoxy-3,5-dinitro-4-phenoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amino Derivatives: Reduction of nitro groups results in amino derivatives.

    Substituted Benzene Derivatives: Electrophilic aromatic substitution leads to various substituted benzene derivatives.

    Oxidized Products: Oxidation of methoxy groups forms aldehydes or carboxylic acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-2-methoxy-3,5-dinitro-4-phenoxybenzene is unique due to its combination of substituents, which confer distinct chemical and physical properties.

Properties

CAS No.

62530-10-3

Molecular Formula

C13H9ClN2O6

Molecular Weight

324.67 g/mol

IUPAC Name

1-chloro-2-methoxy-3,5-dinitro-4-phenoxybenzene

InChI

InChI=1S/C13H9ClN2O6/c1-21-12-9(14)7-10(15(17)18)13(11(12)16(19)20)22-8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

DWEVVMDXJLTAMP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1[N+](=O)[O-])OC2=CC=CC=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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